![molecular formula C15H16N2O3S2 B4939420 N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclopropanecarboxamide](/img/structure/B4939420.png)
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclopropanecarboxamide, commonly known as TCS 2312, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is a cyclopropanecarboxamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of TCS 2312 is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of neurological processes, including learning and memory, making it a promising target for the development of new treatments for cognitive disorders.
Biochemical and Physiological Effects
TCS 2312 has been found to have a range of biochemical and physiological effects, including the enhancement of learning and memory, the reduction of anxiety and depression-like behaviors, and the modulation of synaptic plasticity. These effects are believed to be mediated by the α7 nAChR, although the exact mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TCS 2312 in lab experiments is its high purity and reliability of synthesis. This makes it a reliable tool for studying the effects of positive allosteric modulators of the α7 nAChR. However, one limitation of using TCS 2312 is its relatively low potency compared to other α7 nAChR modulators, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on TCS 2312. One area of interest is in the development of more potent and selective α7 nAChR modulators, which could have greater therapeutic potential for the treatment of cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of TCS 2312 and its effects on the central nervous system. Overall, TCS 2312 is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of TCS 2312 involves the reaction of 2-thienylsulfonyl chloride with 3-pyridinylmethylamine, followed by the addition of cyclopropanecarboxylic acid to form the final product. This method has been optimized to produce high yields of TCS 2312 with excellent purity, making it a reliable method for the production of this compound.
Aplicaciones Científicas De Investigación
TCS 2312 has been studied extensively for its potential use in scientific research applications. One of the most promising areas of research is in the field of neuroscience, where TCS 2312 has been found to have a range of effects on the central nervous system. Specifically, TCS 2312 has been found to enhance learning and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(11-5-6-11)17-10-13(12-3-1-7-16-9-12)22(19,20)14-4-2-8-21-14/h1-4,7-9,11,13H,5-6,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIXJRXQQUDHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-chlorobenzyl)thio]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4939346.png)
![ethyl 4-phenyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939351.png)
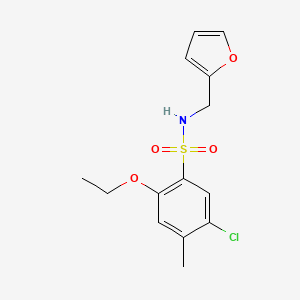
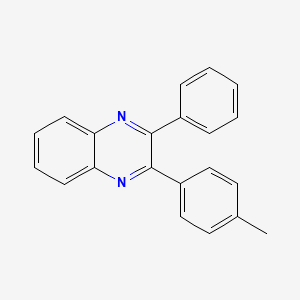
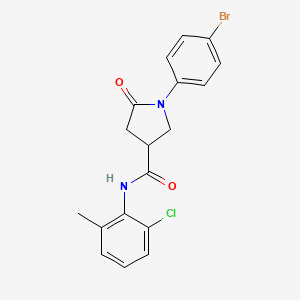
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4939384.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4939392.png)
![2-benzyl-1-[(4-bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4939395.png)

![1-[2-(allyloxy)benzyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4939415.png)
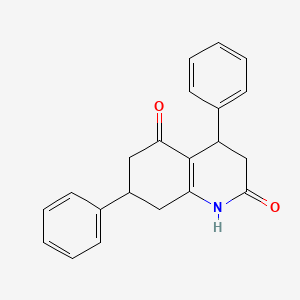
![7-methyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4939444.png)
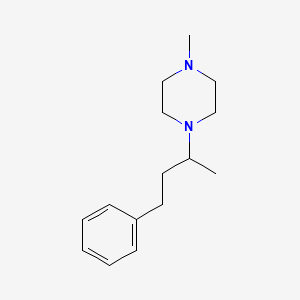
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide](/img/structure/B4939451.png)
